Methyl 2-isocyanatoacetate

Description

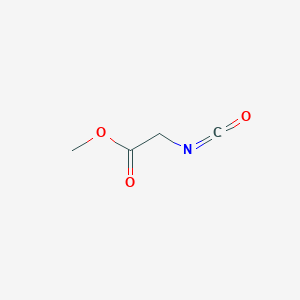

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-8-4(7)2-5-3-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGONRPXUNVTWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377742 | |

| Record name | Methyl 2-isocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30988-17-1 | |

| Record name | Methyl 2-isocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-isocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-isocyanatoacetate: Properties, Reactivity, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on methyl 2-isocyanatoacetate. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its chemical behavior and its strategic application in modern synthetic chemistry.

Introduction: A Versatile C2 Synthon

This compound (CAS No. 30988-17-1) is a bifunctional reagent that has garnered significant attention as a valuable building block in organic synthesis.[1] Its structure uniquely combines a highly reactive isocyanate group with a methyl ester moiety, offering two distinct points for chemical modification. This duality makes it an exceptionally useful C2 synthon for constructing a wide array of molecular architectures, particularly nitrogen-containing heterocycles and complex acyclic systems that are foundational to many therapeutic agents.[2] Its primary utility lies in its ability to readily participate in addition reactions and multicomponent reactions (MCRs), enabling the rapid generation of molecular diversity—a cornerstone of modern drug discovery programs.[2][3]

Core Physicochemical & Chemical Properties

A thorough understanding of the compound's properties is paramount for its effective and safe use in experimental design. The data presented below has been consolidated from multiple authoritative sources to ensure accuracy.

Chemical Identifiers and Nomenclature

For unambiguous identification and literature searching, the following identifiers are critical.

| Identifier | Value | Source(s) |

| CAS Number | 30988-17-1 | [1][4] |

| Molecular Formula | C4H5NO3 | [1][4] |

| Molecular Weight | 115.09 g/mol | [1][5] |

| IUPAC Name | This compound | [6] |

| Common Synonyms | methoxycarbonylmethyl isocyanate, N-Carbonylglycine Methyl Ester, Isocyanato-acetic acid methyl ester | [1][4] |

| EC Number | 807-174-4 | [4][5] |

Physicochemical Data

These properties are essential for practical considerations in the laboratory, such as solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| Appearance | Clear Liquid | [7] |

| Boiling Point | 73 °C at 19 Torr | [4] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [4] |

| Topological Polar Surface Area (TPSA) | 55.7 Ų | [5] |

| XLogP3 | 1.1 | [4][5] |

| Rotatable Bond Count | 3 | [4][5] |

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This inherent reactivity is the causal driver for its most common and powerful transformations.

The general mechanism involves the addition of a nucleophile (Nu-H), such as an alcohol, amine, or even a carbanion, across the C=N bond. The reaction is typically rapid and often proceeds without the need for a catalyst, although one can be used to modulate reactivity.

Caption: General reaction mechanism of this compound with a nucleophile.

This predictable reactivity makes it a reliable reagent for introducing a carboxamido-methyl group into a target molecule, a common structural motif in medicinal chemistry.

Core Applications in Drug Discovery

The structure of this compound is pre-disposed to the synthesis of compounds with high biological relevance. The introduction of a methyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties, a strategy often referred to as the "magic methyl" effect in drug design.[8][9][10]

Synthesis of Urea-Based Inhibitors

One of the most direct applications is the reaction with primary or secondary amines to form N-substituted ureas. This chemistry is particularly relevant as the urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets. This compound is specifically cited for its use in the synthesis of urea-based calpain inhibitors.[1][4][5] Calpains are a family of proteases implicated in various pathological processes, making them attractive drug targets.

Preparation of Receptor Antagonists

The reagent is also employed in the preparation of Cholecystokinin B (CCK-B)/gastrin receptor antagonists.[1][4][5] These receptors are involved in gastrointestinal functions and anxiety, and their antagonists have been explored for treating related disorders. The ability of this compound to readily form more complex heterocyclic systems upon reaction makes it a key component in the multi-step synthesis of such molecules.

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, self-validating workflow for a representative reaction: the synthesis of a substituted urea. This protocol is designed to ensure reproducibility and high purity of the final product.

Protocol: Synthesis of Methyl 2-(3-phenylureido)acetate

This procedure details the reaction of this compound with aniline as a model primary amine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Workflow Diagram:

Caption: A typical experimental workflow for urea synthesis using the title reagent.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Inert Atmosphere: Purge the flask with nitrogen or argon and cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred solution over 10 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This step removes any unreacted starting materials and acidic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.

-

Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, ensuring the system is self-validating.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[7] The isocyanate functional group is highly reactive and poses significant health risks.[11][12]

Hazard Profile:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][13]

-

Corrosivity: Causes severe skin burns and eye damage.[7][13]

-

Sensitivity: The compound is moisture and light-sensitive.[7] Reaction with water is exothermic and can become violent, producing CO₂ and amine byproducts.[11][14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat or protective clothing to prevent skin exposure.[15]

-

Respiratory Protection: Handle only in a well-ventilated fume hood.[7] If there is a risk of inhalation, a NIOSH-approved respirator is necessary.[15][16]

Handling and Storage:

-

Handling: Always handle within a chemical fume hood.[7] Use an inert atmosphere (nitrogen or argon) for reactions and transfers to prevent reaction with atmospheric moisture.[7]

-

Storage: Store in a tightly sealed container in a cool (recommended 2-8 °C), dry, and well-ventilated area away from light, water, acids, bases, and oxidizing agents.[7][17]

Emergency Procedures:

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[7][15]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][15]

Conclusion

This compound is a potent and versatile reagent whose value in synthetic and medicinal chemistry is firmly established. Its predictable reactivity, driven by the electrophilic nature of the isocyanate group, allows for the efficient construction of ureas, urethanes, and various heterocyclic systems. For drug discovery professionals, it provides a reliable and efficient tool for accessing privileged scaffolds and for the rapid generation of compound libraries for lead optimization. However, its utility is matched by its hazardous nature, mandating strict adherence to safety protocols to ensure its effective and responsible application in the laboratory.

References

- LookChem. (n.d.). This compound.

- Georganics. (2018, February 2). SAFETY DATA SHEET. METHYL 2-ISOCYANOACETATE.

- Georganics. (n.d.). Methyl 2-isocyanoacetate - High purity.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769479, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547815, Methyl isocyanoacetate.

- Gulevich, A. V., Zhdanko, A. G., Orru, R. V. A., & Nenajdenko, V. G. (2013). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 113(5), 3619-3714. [Link]

- Le, H. V., & Ganem, B. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 404-408. [Link]

- Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.

- ChemBK. (2024, April 9). methyl isocyanoacetate.

- ACS Publications. (n.d.). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application.

- Chemos GmbH & Co.KG. (2019, March 12). Safety Data Sheet: methyl isocyanate.

- Wikipedia. (n.d.). Methyl isocyanate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76283, Ethyl isocyanatoacetate.

- New Jersey Department of Health. (n.d.). Common Name: METHYL ISOCYANATE HAZARD SUMMARY.

- Yao Xue Xue Bao. (2013). [Application of methyl in drug design].

- Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES.

- SafeRack. (n.d.). Methyl Isocyanate.

- MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- National Center for Biotechnology Information. (2024, April 28). Methyl-Containing Pharmaceuticals.

Sources

- 1. This compound | 30988-17-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C4H5NO3 | CID 2769479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. georganics.sk [georganics.sk]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. Methyl 2-isocyanoacetate - High purity | EN [georganics.sk]

- 14. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. nj.gov [nj.gov]

- 17. METHYL ISOCYANOACETATE | 39687-95-1 [chemicalbook.com]

A Technical Guide to Methyl 2-Isocyanatoacetate: Structure, Reactivity, and Applications in Synthesis

Abstract: This technical guide provides a comprehensive examination of methyl 2-isocyanatoacetate (CAS No: 30988-17-1), a bifunctional reagent of significant utility in modern organic synthesis and medicinal chemistry. We will dissect its molecular structure, spectroscopic signature, and characteristic reactivity, with a focus on the electrophilic nature of the isocyanate moiety. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, handling, and strategic application. Detailed protocols for its preparation and use in forming critical carbamate and urea linkages are provided, underscoring its role as a versatile building block for constructing complex molecules, including peptidomimetics and potent enzyme inhibitors.

Introduction

This compound is a valuable organic compound that serves as a powerful building block in synthetic chemistry. It possesses two distinct reactive sites: a highly electrophilic isocyanate group (-N=C=O) and a methyl ester. This dual functionality allows for its incorporation into a wide array of molecular architectures. Its primary utility lies in its ability to react with nucleophiles to form stable carbamate (urethane) and urea linkages, which are fundamental components of many pharmaceuticals and polymers.

In the realm of drug discovery, this compound and its derivatives are instrumental in the synthesis of peptidomimetics, where the metabolically labile peptide bond is replaced by a more robust urea linkage.[1] This strategy enhances the pharmacokinetic profile of peptide-based drug candidates. The compound has been specifically utilized in the synthesis of urea-based calpain inhibitors and cholecystokinin (CCK-B)/gastrin receptor antagonists, highlighting its direct relevance in developing therapeutically significant molecules.[2][3] This guide aims to provide a deep, practical understanding of this reagent to enable its effective and safe use in the laboratory.

Molecular Structure and Physicochemical Properties

Structure and Bonding

This compound consists of a glycine methyl ester backbone where the amine has been converted to an isocyanate. The isocyanate functional group (R−N=C=O) is characterized by a planar, nearly linear N=C=O linkage.[4] This geometry, combined with the strong electronegativity of the oxygen and nitrogen atoms, renders the central carbon highly electrophilic and susceptible to nucleophilic attack. The molecule's canonical SMILES representation is COC(=O)CN=C=O.[2]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of key properties is essential for planning experimental work, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 30988-17-1 | [2][3] |

| Molecular Formula | C₄H₅NO₃ | [2][3] |

| Molecular Weight | 115.09 g/mol | [2][3] |

| Boiling Point | 73 °C (19 Torr) | [2] |

| Density | ~1.13 g/cm³ (Predicted) | [2] |

| Canonical SMILES | COC(=O)CN=C=O | [2] |

Spectroscopic Characterization (The Analytical Fingerprint)

Confirming the identity and purity of this compound is critical before its use in synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum of an isocyanate is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[5][6] This peak is typically found in a relatively uncluttered region of the spectrum, making it an unambiguous indicator of the functional group's presence.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. The expected chemical shifts provide evidence for the complete molecular structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. The exact mass provides unequivocal confirmation of the elemental composition.

| Technique | Characteristic Signal | Expected Value/Region |

| IR Spectroscopy | -N=C=O Asymmetric Stretch | 2240–2280 cm⁻¹ (Strong, Sharp) |

| ¹H NMR | -OCH₃ (Singlet) | ~3.7-3.8 ppm |

| -CH₂ - (Singlet) | ~4.1-4.3 ppm | |

| ¹³C NMR | C =O (Ester) | ~168-170 ppm |

| -N=C =O | ~125-130 ppm | |

| -C H₂- | ~45-48 ppm | |

| -OC H₃ | ~52-53 ppm | |

| High-Res MS | [M]⁺ | m/z 115.027 |

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the electrophilic character of the isocyanate carbon. This atom is the primary site for nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[4][9]

Reaction with Nucleophiles

-

Alcohols (Carbamate Formation): The reaction with alcohols yields carbamates, also known as urethanes.[9] This reaction is fundamental to polyurethane chemistry and is a reliable method for linking molecular fragments.[10] While the reaction can proceed without a catalyst, it is often accelerated by tertiary amines or organometallic compounds.[9] Primary alcohols are generally more reactive than secondary alcohols.[10]

-

Amines (Urea Formation): Primary and secondary amines react rapidly with isocyanates to form substituted ureas.[4][11] This reaction is typically faster and more exothermic than the corresponding reaction with alcohols, reflecting the higher nucleophilicity of amines.[11]

-

Water (Hydrolysis): Water reacts with the isocyanate to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine (glycine methyl ester) and carbon dioxide gas.[4][12] This is a critical consideration during synthesis and storage, as moisture will consume the reagent and the resulting CO₂ can cause pressure buildup in sealed vessels.[13]

Caption: Key nucleophilic addition reactions of this compound.

Synthesis and Experimental Protocols

Common Synthetic Routes

The industrial synthesis of isocyanates typically involves the reaction of a primary amine with phosgene (COCl₂).[4][12] For laboratory-scale preparations, the high toxicity of phosgene gas necessitates the use of safer, liquid phosgene surrogates such as triphosgene [bis(trichloromethyl) carbonate].[14] This approach offers a convenient and high-yielding route to amino acid ester isocyanates under mild conditions.[14]

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound via Triphosgene

This protocol is adapted from established procedures for synthesizing amino acid ester isocyanates and must be performed with rigorous safety precautions.[14]

-

Rationale: This method avoids gaseous phosgene by using solid triphosgene, which generates phosgene in situ. Anhydrous conditions are critical to prevent hydrolysis of the reagents and product. A base is required to neutralize the HCl generated during the reaction.

-

Materials:

-

Glycine methyl ester hydrochloride (1.0 eq)

-

Triphosgene (0.35 eq)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Ar), equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Suspend glycine methyl ester hydrochloride in anhydrous toluene. In a separate flask, dissolve triphosgene in anhydrous toluene.

-

Reaction: Cool the amine suspension to 0 °C in an ice bath. Slowly add the triphosgene solution via the dropping funnel over 30-60 minutes.

-

Causality: Slow addition is crucial to control the exothermic reaction and the rate of HCl evolution.

-

-

Neutralization & Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the amine, appearance of the -NCO peak).

-

Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ to neutralize excess phosgene and HCl. Separate the organic layer.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Causality: Complete removal of water is essential before purification to prevent product degradation.

-

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

-

Protocol: Representative Application - Synthesis of a Carbamate

-

Rationale: This protocol demonstrates the utility of the isocyanate in forming a stable carbamate linkage with an alcohol. The reaction is typically clean and high-yielding.

-

Materials:

-

This compound (1.0 eq)

-

Benzyl alcohol (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Addition: Add benzyl alcohol to the solution dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction's progress by IR spectroscopy, observing the disappearance of the strong -N=C=O peak around 2270 cm⁻¹.

-

Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting carbamate product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is more than a simple reagent; it is a strategic tool for molecular design. Its ability to serve as a robust linker and introduce specific pharmacophoric features makes it indispensable.

-

Peptidomimetics: The urea functionality is a well-established bioisostere for the peptide bond. By reacting this compound with an amino acid or peptide fragment, a urea linkage can be installed, imparting resistance to enzymatic degradation by proteases.[1] This is a critical strategy for converting biologically active peptides into viable drug candidates with improved oral bioavailability and longer half-lives.[15]

-

Heterocycle Synthesis: The reactivity of the isocyanate group can be harnessed in cyclization reactions to form a variety of nitrogen-containing heterocycles, which are privileged scaffolds in many approved drugs.

-

Enzyme Inhibitors: As demonstrated by its use in synthesizing calpain inhibitors, the urea or carbamate moiety formed from this compound can act as a key hydrogen bond donor/acceptor, interacting with active site residues of target enzymes to achieve potent inhibition.[2][3]

Safety, Handling, and Storage

Isocyanates are potent toxins and respiratory sensitizers and must be handled with extreme care.

Hazard Profile

-

Inhalation: Isocyanates are highly toxic if inhaled.[16] Acute exposure can cause severe irritation of the respiratory tract. Chronic low-level exposure can lead to sensitization, resulting in occupational asthma, which can be life-threatening.[17] Once an individual is sensitized, any subsequent exposure, even at extremely low levels, can trigger a severe asthmatic attack.[17]

-

Skin/Eye Contact: The compound is a skin and eye irritant. Prolonged contact can cause an allergic skin reaction.[17][18]

Safe Handling Procedures

-

Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood with sufficient ventilation to keep exposure below permissible limits.[13][19]

-

Personal Protective Equipment (PPE): This is not optional. Wear chemical-resistant gloves (e.g., butyl rubber or nitrile), chemical safety goggles and a face shield, and a properly buttoned lab coat at all times.[16][17][19] For operations with a higher risk of aerosolization, a supplied-air respirator may be necessary.[16]

Storage and Decontamination

-

Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dry, well-ventilated area away from moisture and incompatible materials (alcohols, amines, strong bases).[13] The reagent is sensitive to moisture and will degrade over time if not stored properly.

-

Spills & Decontamination: Spills should be treated immediately with an isocyanate-neutralizing solution (commercially available, or a mixture of water, ammonia, and detergent).[19] Absorb the mixture with an inert material like sand, collect it in an open container, and move it to a safe, open area to allow for the safe release of any generated CO₂ gas.

Conclusion

This compound is a highly versatile and potent reagent for the modern synthetic chemist. Its defined structure, predictable reactivity, and broad applicability make it a cornerstone for the synthesis of complex organic molecules. By providing reliable access to carbamate and urea linkages, it plays a crucial role in the development of new therapeutics, particularly in the design of enzyme inhibitors and stable peptidomimetics. However, its significant utility is matched by its hazardous nature. A thorough understanding of its properties and strict adherence to safety protocols are paramount for harnessing its synthetic power responsibly and effectively.

References

- LookChem.

- Wikipedia.

- Raspoet, G., et al. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A. [Link]

- California Department of Public Health (CDPH).

- Lebel, H., et al. Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. Organic Letters. [Link]

- ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]

- Dongsen Chemicals.

- Wikibooks.

- Safe Work Australia.

- Poliuretanos. 1.2.

- Georganics.

- Spectroscopy Online. Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

- Canada.ca.

- IChemE.

- Repositório Aberto da Universidade do Porto. Reactions of CO2 with Amines. [Link]

- DOD Technologies.

- ScienceDirect. IR Spectrometry - Polyurethanes science, technology, markets, and trends. [Link]

- Canadian Science Publishing.

- Spectroscopy Online.

- ResearchGate.

- ACS Publications.

- Organic Syntheses.

- ACS Publications. Preparation, Isolation, and Characterization of Nα-Fmoc-peptide Isocyanates: Solution Synthesis of Oligo-α-peptidyl Ureas. [Link]

- ResearchGate.

- PubMed Central (PMC). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]

- ResearchGate. (PDF)

Sources

- 1. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 30988-17-1 [chemicalbook.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Spectrometry - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. researchgate.net [researchgate.net]

- 12. doxuchem.com [doxuchem.com]

- 13. icheme.org [icheme.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dodtec.com [dodtec.com]

- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 18. Methyl 2-isocyanoacetate - High purity | EN [georganics.sk]

- 19. Control measures guide - Canada.ca [canada.ca]

Methyl 2-isocyanatoacetate (CAS No. 39687-95-1): A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

An in-depth exploration of a versatile C2 synthon, detailing its physicochemical properties, synthesis, reactivity, and strategic applications in the construction of complex molecular architectures for drug discovery and materials science.

Introduction: The Strategic Value of a Bifunctional Reagent

Methyl 2-isocyanatoacetate is a powerful and versatile bifunctional reagent that has become an indispensable tool for researchers in organic synthesis and drug development. Possessing both a highly reactive isocyanate group and an ester-activated methylene group, it offers a dual-mode reactivity profile. This allows for its participation in a wide array of chemical transformations, ranging from nucleophilic additions to complex, transition-metal-catalyzed cycloadditions and multicomponent reactions.[1][2] Its utility lies in its capacity to serve as a compact C2 building block, efficiently introducing nitrogen-containing functionalities and forming the backbone of diverse heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[1][2] This guide provides a senior scientist's perspective on the core properties, synthesis, reactivity, and practical application of this compound, designed to empower researchers to leverage its full synthetic potential.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. These characteristics dictate choices regarding reaction solvents, purification methods, and storage conditions.

Physical and Chemical Properties

This compound is a clear yellow to brown liquid that is miscible with most common organic solvents but only slightly miscible with water.[3] It is sensitive to moisture and light, necessitating careful handling and storage.[4]

| Property | Value | Source(s) |

| CAS Number | 39687-95-1 | |

| Molecular Formula | C₄H₅NO₂ | [5] |

| Molecular Weight | 99.09 g/mol | [2] |

| Boiling Point | 75-76 °C at 10 mmHg (13 hPa) | [3][4][6] |

| Density | 1.09 g/mL at 25 °C | [3][6] |

| Refractive Index (n²⁰/D) | 1.417 (lit.) | [3] |

| Flash Point | 84 °C (183.2 °F) - closed cup | |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides unambiguous confirmation of the molecule's structure. The key features to identify in NMR and IR spectra are outlined below.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two highly characteristic peaks. The most prominent is a strong, sharp absorption band around 2250 cm⁻¹ , which is indicative of the asymmetric stretching of the isocyanate (N=C=O) group. A second strong absorption appears around 1750 cm⁻¹ , corresponding to the carbonyl (C=O) stretch of the methyl ester.

-

¹H Nuclear Magnetic Resonance (¹H NMR) : The proton NMR spectrum is relatively simple and should exhibit two singlets.

-

~4.0 ppm (s, 2H) : This signal corresponds to the two methylene protons (-CH₂-) situated between the electron-withdrawing isocyanate and ester carbonyl groups.

-

~3.8 ppm (s, 3H) : This signal represents the three protons of the methyl ester (-OCH₃) group.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) : The carbon spectrum will show four distinct resonances.

-

~168 ppm : The carbonyl carbon of the ester group.

-

~125 ppm : The central carbon of the isocyanate group (N=C =O).

-

~53 ppm : The methoxy carbon (-OC H₃) of the ester.

-

~45 ppm : The methylene carbon (-C H₂-).

-

Synthesis of this compound

The most common and scalable synthesis of α-isocyanato esters involves the reaction of the corresponding α-amino acid ester hydrochloride with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene.[1][7] This method is efficient and provides the product in high purity.

General Synthetic Protocol: Phosgenation of Glycine Methyl Ester

This protocol describes a representative synthesis using triphosgene, which is a safer and more easily handled solid alternative to gaseous phosgene.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with L-glycine methyl ester hydrochloride (1.0 eq) and a biphasic solvent system of dichloromethane (CH₂Cl₂) and saturated aqueous sodium bicarbonate (NaHCO₃).[7]

-

Cooling: The biphasic mixture is cooled to 0 °C in an ice bath with vigorous stirring.

-

Reagent Addition: A solution of triphosgene (0.34 eq) in CH₂Cl₂ is added dropwise to the reaction mixture while maintaining the temperature at 0 °C. Causality: This slow addition controls the exothermic reaction and minimizes the formation of side products. The bicarbonate base neutralizes the HCl generated in situ, driving the reaction forward.

-

Reaction: The mixture is stirred vigorously at 0 °C for 15-30 minutes and then allowed to warm to room temperature, continuing for 1-2 hours until the reaction is complete (monitored by TLC or IR, looking for the disappearance of the amine and appearance of the N=C=O stretch).

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with fresh portions of CH₂Cl₂.[7]

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to afford pure this compound.[7]

Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

Caption: Dual reactivity modes of this compound.

Reactions at the Isocyanate Group

The carbon atom of the isocyanate group is highly electrophilic and reacts readily with a wide range of nucleophiles. These reactions are fundamental to forming ureas and carbamates, key linkages in many pharmaceutical compounds.[8]

-

With Amines (Urea Formation): Primary and secondary amines rapidly add to the isocyanate to form substituted ureas in high yield. This is a cornerstone reaction for creating building blocks for calpain inhibitors and other bioactive molecules.[9][10]

-

With Alcohols (Carbamate Formation): In the presence of a catalyst, alcohols add to form carbamates. This reaction is slower than with amines.

-

With Water (Hydrolysis): The reagent is moisture-sensitive. Water adds to the isocyanate to form an unstable carbamic acid, which decarboxylates to yield glycine methyl ester. This underscores the need for anhydrous reaction conditions.[11]

Reactions at the α-Carbon

The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent isocyanate and ester functionalities. This allows for deprotonation by a suitable base to form a stabilized nucleophilic anion.[12][13]

-

Transition Metal-Catalyzed Aldol Reactions: This is one of the most powerful applications. The anion undergoes aldol-type reactions with aldehydes and ketones. In the presence of copper or gold catalysts, the reaction proceeds to yield highly functionalized oxazolines.[3] This transformation is a diastereoselective process that builds stereochemical complexity efficiently.

-

α-Allylation: The nucleophilic anion can participate in Sₙ2' reactions with electrophiles like Morita-Baylis-Hillman adducts, providing a transition-metal-free route to α-allylated isocyanoacetates, which are versatile intermediates for further synthesis.[12][13][14]

Multicomponent Reactions (MCRs)

This compound is an excellent substrate for MCRs, such as the Ugi four-component condensation.[3] In these reactions, an aldehyde, an amine, a carboxylic acid, and the isocyanide component (this compound) combine in a single pot to generate complex, peptide-like scaffolds. This strategy is paramount in combinatorial chemistry and high-throughput screening for drug discovery, as it allows for the rapid generation of large libraries of diverse molecules.[1]

Applications in Drug Discovery and Heterocycle Synthesis

The unique reactivity of this compound makes it a valuable precursor for synthesizing biologically relevant molecules.

-

Heterocycle Synthesis: It is widely used to construct nitrogen-containing heterocycles. Pyrrolo[1,2-c]pyrimidine derivatives can be formed from reactions with pyrrole-2-carboxaldehydes.[1] The most prominent application remains the synthesis of oxazolines via catalyzed aldol reactions.[3][15]

-

Bioactive Molecule Synthesis: It has been explicitly used in the preparation of urea-based calpain inhibitors and CCK-B/gastrin receptor antagonists.[9][10]

-

Peptide Chemistry: The isocyanate functionality reacts preferentially with the N-terminus of peptides, allowing for the creation of peptide-urea hybrids.[16] This modification can alter the peptide's conformation, stability, and biological activity. Furthermore, amino acid ester isocyanates are crucial building blocks for azapeptides and inhibitors for enzymes like human leukocyte elastase.[7]

Field-Proven Experimental Protocols

The following protocols provide detailed, validated procedures for key transformations involving this compound.

Protocol 1: Copper-Catalyzed Synthesis of an Oxazoline

This protocol details the diastereoselective synthesis of an oxazoline from an aldehyde, a classic example of leveraging the α-carbon's nucleophilicity.[3]

Caption: Workflow for Oxazoline Synthesis.

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the catechol-copper network catalyst (or another suitable Cu(I) or Au(I) catalyst, ~5 mol%).

-

Solvent and Reagents: Add anhydrous solvent (e.g., THF or CH₂Cl₂). Add the aldehyde substrate (1.0 eq).

-

Addition of Isocyanoacetate: Slowly add this compound (1.1 eq) via syringe.

-

Reaction: Stir the mixture at room temperature. Causality: The catalyst coordinates with the isocyanide, facilitating the deprotonation of the α-carbon and subsequent stereocontrolled attack on the aldehyde carbonyl. The resulting intermediate cyclizes to form the oxazoline ring.

-

Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired oxazoline.

Protocol 2: Sₙ2' α-Allylation with a Morita-Baylis-Hillman Adduct

This protocol describes a transition-metal-free allylation, showcasing the utility of the α-anion in C-C bond formation.[12][13]

-

Reaction Setup: To an oven-dried flask, add cesium carbonate (Cs₂CO₃, 2.0 eq) as the base.

-

Addition of Reactants: Add the Morita-Baylis-Hillman (MBH) adduct (1.0 eq) and this compound (3.0 eq).

-

Solvent: Add anhydrous 1,2-dichloroethane (DCE) via syringe.

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours under a nitrogen atmosphere. Causality: The strong base (Cs₂CO₃) deprotonates the isocyanoacetate. The resulting anion acts as a soft nucleophile, attacking the γ-position of the MBH adduct's allylic system in an Sₙ2' fashion, displacing the leaving group (e.g., acetate) and forming a new C-C bond.

-

Workup: Neutralize the reaction mixture with 1 N HCl and extract with dichloromethane three times.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter through a pad of celite, and concentrate. Purify the residue by column chromatography to isolate the α-allylated product.[12]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[4][17][18]

| Hazard Category | Description & Precautionary Statements | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). Avoid breathing vapors/mist. Use only outdoors or in a well-ventilated area. | [4][18][19] |

| Corrosivity | Causes severe skin burns and eye damage (H314). Wear protective gloves, clothing, and eye/face protection. | [4][19] |

| Sensitization | May cause respiratory irritation. Isocyanates are known respiratory sensitizers. | [18][20] |

| Special Hazards | Lachrymator (causes tears). Moisture sensitive; reacts with water. | [18] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][17]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[4][17]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. An organic vapor filter (Type A) is recommended.[17]

-

Workstation: An eyewash station and safety shower must be readily accessible.[4][17]

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep refrigerated at 2-8°C.[4] Store in a corrosives area away from incompatible materials like strong acids, bases, and oxidizing agents.[17]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17] Do not allow the chemical to enter the environment.[4]

First-Aid Measures

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[17][18]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[17]

-

Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Conclusion

This compound stands out as a uniquely versatile and powerful reagent in the synthetic chemist's toolkit. Its dual reactivity, enabling both nucleophilic additions at the isocyanate and C-C bond formations at the α-carbon, provides efficient pathways to a vast array of valuable molecular structures. From the rapid construction of diverse chemical libraries via multicomponent reactions to the stereocontrolled synthesis of complex heterocycles, its applications are central to modern drug discovery and materials science. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is key to unlocking its full potential for chemical innovation.

References

- Georganics. (2018-02-02).

- LookChem. (n.d.). This compound.

- Georganics. (n.d.). Methyl 2-isocyanoacetate - High purity.

- Van der Heiden, S., et al. (2015).

- Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.

- Le, H. V., & Ganem, B. (2011).

- The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies. (n.d.). EThOS e-theses online service.

- BenchChem. (n.d.). A Comparative Analysis of Ethyl Isocyanoacetate and Methyl Isocyanoacetate for Synthetic Chemistry and Drug Discovery.

- Georganics. (n.d.).

- Wikipedia. (n.d.). Methyl isocyanate.

- Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates.

- ACS Omega. (2023-02-09). Stereo- and Regiospecific SN2′ Reaction of MBH Adducts with Isocyanoacetates.

- National Institutes of Health. (2023-02-09). Stereo- and Regiospecific SN2′ Reaction of MBH Adducts with Isocyanoacetates: en Route to Transition-Metal-Free α-Allylation of Isocyanoacetates.

- Semantic Scholar. (2023-02-09).

- PubChem - NIH. (n.d.). This compound.

- ResearchGate. (2025-08-06). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)

- Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. (n.d.). Europe PMC.

- The Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo.

- PubMed. (2013). [Application of methyl in drug design].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. METHYL ISOCYANOACETATE | 39687-95-1 [chemicalbook.com]

- 4. georganics.sk [georganics.sk]

- 5. 219000050 [thermofisher.com]

- 6. 39687-95-1 | CAS DataBase [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound | 30988-17-1 [chemicalbook.com]

- 11. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stereo- and Regiospecific SN2′ Reaction of MBH Adducts with Isocyanoacetates: en Route to Transition-Metal-Free α-Allylation of Isocyanoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. Methyl 2-isocyanoacetate - High purity | EN [georganics.sk]

- 20. Methyl isocyanate - Wikipedia [en.wikipedia.org]

Foreword: The Strategic Importance of Methyl 2-Isocyanatoacetate

An In-depth Technical Guide to the Synthesis of Methyl 2-Isocyanatoacetate

This compound is a deceptively simple molecule that serves as a powerful and versatile building block in modern organic synthesis. As a bifunctional reagent, it incorporates both a reactive isocyanate group and an ester moiety, making it an invaluable precursor for a diverse range of complex molecular architectures. Its application is particularly prominent in the field of medicinal chemistry and drug development, where it is used in the synthesis of urea-based calpain inhibitors, CCK-B/gastrin receptor antagonists, and various peptide mimetics and heterocyclic scaffolds.[1][2][3][4]

This guide provides an in-depth exploration of the synthesis of this compound, intended for researchers, chemists, and drug development professionals. We will move beyond simple procedural recitation to dissect the causality behind the synthetic strategies, emphasizing field-proven insights into process control, safety, and optimization. The core of this whitepaper is dedicated to the most reliable and widely adopted synthetic method—phosgenation of the corresponding amino acid ester—with a critical discussion of phosgene surrogates that mitigate handling risks. Furthermore, we will survey alternative, non-phosgene routes, offering a forward-looking perspective on greener and inherently safer chemical manufacturing.

The Phosgenation Approach: A Robust and High-Yielding Strategy

The most direct and industrially prevalent method for synthesizing isocyanates is the treatment of a primary amine with phosgene (COCl₂) or a suitable substitute.[5][6] This reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the target isocyanate. For the synthesis of this compound, the starting material of choice is glycine methyl ester hydrochloride ([CH₃O₂CCH₂NH₃]Cl).[7][8]

Causality of Starting Material Selection:

-

Stability: Glycine methyl ester itself is prone to self-condensation, forming diketopiperazines, or polymerization.[7] The hydrochloride salt is a shelf-stable, crystalline solid that is commercially available in high purity, ensuring reproducibility and obviating the need for in situ preparation and purification of the free amine.[7][9]

-

Reactivity: The hydrochloride salt can be conveniently converted to the free amine in situ using a suitable base, which simultaneously acts to scavenge the HCl generated during the phosgenation reaction.

Phosgene Surrogates: Balancing Reactivity and Safety

While gaseous phosgene is highly effective, its extreme toxicity and difficult handling present significant hazards, particularly in a laboratory setting.[10][11] Consequently, liquid and solid phosgene equivalents have become the reagents of choice for academic and small-scale industrial synthesis.

| Reagent | Formula | Physical State | Molar Mass | Boiling Point | Key Advantages |

| Phosgene | COCl₂ | Gas | 98.92 g/mol | 8 °C | Highest reactivity, easily removed. |

| Diphosgene | ClCO₂CCl₃ | Liquid | 197.82 g/mol | 128 °C | Liquid, easier to handle than phosgene gas.[12] |

| Triphosgene | (Cl₃CO)₂CO | Solid | 296.75 g/mol | 80 °C (m.p.) | Crystalline solid, stable, and safest to handle/store.[13][14] |

Expert Insight: Triphosgene, or bis(trichloromethyl) carbonate, is the preferred reagent for laboratory-scale synthesis.[14][15] It is a stable, crystalline solid that, in the presence of a catalyst or upon heating, decomposes to generate three equivalents of phosgene in situ. This controlled release mechanism significantly enhances safety. Each molecule of triphosgene behaves like three molecules of phosgene, a critical stoichiometric consideration.[13]

Reaction Mechanism: The Path to the Isocyanate

The conversion of glycine methyl ester to this compound using triphosgene follows a well-established pathway. The process is designed as a self-validating system where the neutralization of HCl drives the reaction to completion.

Caption: Phosgenation mechanism in a biphasic system.

Mechanistic Breakdown:

-

Liberation of the Free Amine: The process begins in a biphasic system (e.g., dichloromethane and saturated aqueous sodium bicarbonate). The sodium bicarbonate neutralizes the hydrochloride salt, releasing the free glycine methyl ester into the organic phase.

-

Formation of Carbamoyl Chloride: Triphosgene, added to the organic phase, generates phosgene, which is immediately attacked by the nucleophilic amine group of the glycine ester. This forms a transient carbamoyl chloride intermediate.

-

Elimination to Isocyanate: The carbamoyl chloride is unstable and readily eliminates a molecule of HCl. This HCl is instantly neutralized by the excess aqueous base, irreversibly driving the reaction towards the final product, this compound. This acid scavenging is critical to prevent the HCl from protonating the starting amine, which would render it unreactive.

Detailed Experimental Protocol (Triphosgene Method)

This protocol is adapted from a robust and verified procedure, ensuring high yield and purity.[16] It represents a self-validating system where successful phase separation and product isolation confirm reaction completion.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Glycine methyl ester HCl | 125.55 | 5.00 g | 39.8 | 1.0 |

| Triphosgene | 296.75 | 3.94 g | 13.3 | 0.334 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | Excess |

| Dichloromethane (CH₂Cl₂) | - | 150 mL | - | Solvent |

| Saturated NaHCO₃ (aq) | - | 150 mL | - | Base/Aqueous Phase |

| Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying Agent |

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: Equip a 500-mL three-necked, round-bottomed flask with a mechanical stirrer. Charge the flask with dichloromethane (150 mL), saturated aqueous sodium bicarbonate (150 mL), and glycine methyl ester hydrochloride (5.00 g, 39.8 mmol).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath. Begin vigorous mechanical stirring to ensure efficient mixing between the two phases.

-

Triphosgene Addition: Carefully add triphosgene (3.94 g, 13.3 mmol) in a single portion to the rapidly stirred mixture. (CAUTION: See Safety Section)

-

Reaction Monitoring: Continue to stir the reaction mixture vigorously in the ice bath for 15-20 minutes. The reaction is typically rapid.

-

Aqueous Workup: Pour the entire reaction mixture into a 500-mL separatory funnel. Allow the layers to separate and collect the lower organic (dichloromethane) layer.

-

Extraction: Extract the remaining aqueous layer with three additional 20-mL portions of dichloromethane to recover any residual product.

-

Drying: Combine all the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate at reduced pressure using a rotary evaporator. This will yield a colorless or pale yellow oil.

-

Purification: For high purity, the crude oil should be purified by Kugelrohr distillation (e.g., at 130°C, 0.05 mmHg) to afford the final product as a clear, colorless oil.[16] A typical yield is 95-98%.

Characterization Data:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) appears around 2260 cm⁻¹. The ester carbonyl (C=O) stretch is observed around 1750 cm⁻¹.[16]

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals for the methoxy protons (singlet, ~3.8 ppm), the alpha-proton (e.g., doublet of doublets), and the beta-protons.[16]

Non-Phosgene Synthetic Routes: The Future of Isocyanate Synthesis

Driven by the significant hazards of phosgene, extensive research has focused on developing phosgene-free synthetic pathways.[6][17][18] While often requiring more specialized catalysts or harsher conditions, these methods represent an important direction for green chemistry.

Key Non-Phosgene Strategies:

-

Decomposition of Carbamates: This two-step approach involves first forming a carbamate from the amine, which is then thermally decomposed to the isocyanate.[6][19]

-

Dimethyl Carbonate (DMC) Method: Glycine methyl ester can react with DMC, a low-toxicity reagent, to form a methyl carbamate intermediate. Subsequent thermal cracking, often requiring a catalyst (e.g., ZnO), yields the isocyanate.[17][18] This route is attractive due to the low toxicity of the reagents.

-

Urea Method: Reaction of the amine with urea can also produce a carbamate intermediate, which is then decomposed. This method is atom-economical but may require high temperatures.[6][18]

-

-

Rearrangement Reactions: Classic name reactions can produce isocyanates as key intermediates.

-

Curtius Rearrangement: This involves the thermal decomposition of an acyl azide to an isocyanate.[5] For this substrate, one would start with a derivative of malonic acid mono-ester.

-

Hofmann, Schmidt, and Lossen Rearrangements: These reactions also proceed via nitrene intermediates to form isocyanates but are generally less direct for this specific target compared to phosgenation.[5]

-

Expert Assessment: While these non-phosgene methods are mechanistically elegant and environmentally superior, their application to the synthesis of simple, functionalized isocyanates like this compound is not as well-documented or high-yielding as the triphosgene protocol. They often require significant process optimization to be competitive in terms of yield and purity.

Critical Safety Considerations

The synthesis and handling of isocyanates and phosgene surrogates demand strict adherence to safety protocols. Negligence can lead to severe health consequences.

-

Phosgene and Surrogates: Phosgene is an extremely toxic gas that can cause severe, delayed-onset pulmonary edema.[10] Diphosgene and triphosgene are also highly toxic and must be handled with extreme care as they can release phosgene.[12][13]

-

Engineering Controls: All manipulations involving triphosgene must be conducted inside a certified chemical fume hood with robust airflow.[20]

-

Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (e.g., Viton or butyl rubber are often recommended, check manufacturer guidelines).[11][20]

-

Quenching/Disposal: Any residual phosgenating agent can be quenched by slow addition to a stirred, cold solution of aqueous ammonia or sodium hydroxide. All waste must be disposed of as hazardous chemical waste.[20]

-

-

Isocyanates: this compound is a lachrymator and a respiratory irritant.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[21] Always handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Isocyanates are sensitive to moisture, which leads to the formation of insoluble urea byproducts and dimerization.

-

Conclusion and Outlook

The synthesis of this compound is most efficiently and reliably achieved via the phosgenation of glycine methyl ester hydrochloride. The use of triphosgene as a solid surrogate for phosgene gas provides a significant safety advantage, making this high-yield protocol accessible for standard laboratory settings. This method is robust, reproducible, and delivers a high-purity product essential for subsequent applications in pharmaceutical and materials science research.

Looking ahead, the development of catalytic, non-phosgene routes remains a critical goal for the chemical industry. Advances in catalyst design for the thermal decomposition of carbamates may one day provide a greener, safer, and economically viable alternative. However, for the foreseeable future, the triphosgene-based method remains the authoritative and field-proven standard for preparing this vital synthetic intermediate.

References

- Isocyan

- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. [Link]

- How To Get Isocyan

- How To Get Isocyanate? - PMC.

- How To Get Isocyanate? - Semantic Scholar. Semantic Scholar. [Link]

- General approach to prepare polymers bearing pendant isocyanate groups.

- A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. The Journal of Organic Chemistry. [Link]

- SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)

- Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF.

- Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate | Request PDF.

- Isocyanoacetate Derivatives: Synthesis, Reactivity, and Applic

- A decade review of triphosgene and its applications in organic reactions - PMC.

- Methyl 2-isocyanatoacet

- Phosgene | Medical Management Guidelines.

- Phosgene - HAZARD SUMMARY. New Jersey Department of Health. [Link]

- Organosilicon Synthesis of Isocyan

- 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate | Request PDF.

- Process for the synthesis of isocyanates and of isocyanate derivatives.

- 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]

- SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Chemicals Knowledge Hub. [Link]

- Supporting Information. The Royal Society of Chemistry. [Link]

- Phosgene Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]

- Phosgenation Reactions with Phosgene from Triphosgene | Request PDF.

- Diphosgene - Wikipedia. Wikipedia. [Link]

- A decade review of triphosgene and its applications in organic reactions. PubMed. [Link]

- Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]

- Workup for isocyante synthesis

- [Application of methyl in drug design]. PubMed. [Link]

- Glycine methyl ester hydrochloride - Wikipedia. Wikipedia. [Link]

- Glycine methyl ester hydrochloride | C3H8ClNO2. PubChem. [Link]

- The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 30988-17-1 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 8. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 11. nj.gov [nj.gov]

- 12. Diphosgene - Wikipedia [en.wikipedia.org]

- 13. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 14. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. ehs.unm.edu [ehs.unm.edu]

- 21. lakeland.com [lakeland.com]

Methyl 2-Isocyanatoacetate: A Technical Guide to its Reactivity and Synthetic Utility

Abstract

Methyl 2-isocyanatoacetate (MIA) stands as a cornerstone reagent in modern synthetic chemistry, prized for its dual-reactivity profile. This technical guide delves into the core chemical principles governing its behavior, moving beyond simple procedural descriptions to explain the causal factors behind its synthetic applications. We will explore its electrophilic nature centered at the isocyanate moiety, its latent nucleophilicity at the α-carbon, and its role as a versatile synthon in cycloaddition and multicomponent reactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this powerful building block for the synthesis of complex heterocycles, novel peptide analogues, and libraries of biologically active compounds.

Introduction: The Duality of a C2 Synthon

This compound is more than a simple bifunctional molecule; it is a dynamic reagent whose reactivity can be precisely controlled by reaction conditions. Its structure contains four key reaction centers: the highly electrophilic isocyanate carbon, an ester group, an acidic α-hydrogen, and the isocyanide carbon itself, which can participate in cyclizations.[1] This unique combination allows it to act as both an electrophile and, upon deprotonation, a potent carbon-centered nucleophile. This duality makes it an exceptionally valuable tool in the synthesis of diverse molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[2] Its application in multicomponent reactions (MCRs) further cements its status as a critical reagent for generating molecular diversity in drug discovery programs.[1][2]

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NO₃ | [3] |

| Molecular Weight | 115.09 g/mol | [3] |

| Boiling Point | 75-76 °C at 13 hPa (10 mmHg) | [2][4] |

| Density | ~1.13 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | ~1.417 | [2] |

| CAS Number | 30988-17-1 | [3][6] |

Synthesis of this compound

The accessibility of MIA is key to its widespread use. While several methods exist, a common and reliable laboratory-scale approach involves the reaction of a glycine methyl ester salt with a phosgene equivalent, such as triphosgene. This method is efficient and avoids the direct handling of highly toxic phosgene gas.[7] An alternative route involves the oxidation of the corresponding isonitrile, methyl 2-isocyanoacetate, using reagents like dimethyl sulfoxide (DMSO) activated by trifluoroacetic anhydride.[8][9]

Workflow for Synthesis via Phosgenation

The following diagram illustrates a typical workflow for the synthesis of an amino acid ester isocyanate, a process directly applicable to MIA.

Caption: Synthesis workflow for this compound.

Protocol 2.1: Synthesis from Glycine Methyl Ester Hydrochloride[7]

-

Setup: A three-necked round-bottomed flask is equipped with a mechanical stirrer and charged with dichloromethane (DCM, ~2 mL/mmol of ester), saturated aqueous sodium bicarbonate (~2 mL/mmol of ester), and L-phenylalanine methyl ester hydrochloride (1.0 eq). For MIA synthesis, glycine methyl ester hydrochloride would be the analogous starting material.

-

Cooling: The biphasic mixture is cooled in an ice bath with vigorous stirring.

-

Addition of Phosgene Source: Triphosgene (0.33 eq) is added in a single portion. The choice of triphosgene is a critical safety consideration, as it is a stable solid that acts as a source of phosgene in situ, minimizing exposure risks.

-

Reaction: The mixture is stirred in the ice bath for 15 minutes. The reaction is rapid, and the formation of the isocyanate can be monitored by the disappearance of the starting amine.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with fresh DCM.

-

Isolation: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil.

-

Purification: The crude oil is purified by Kugelrohr distillation to afford the final product. The purity should be confirmed by NMR and IR spectroscopy (strong isocyanate stretch at ~2255 cm⁻¹).[8]

The Core Reactivity Profile

The synthetic utility of MIA stems from its predictable yet versatile reactivity at two primary sites: the electrophilic isocyanate carbon and the nucleophilic α-carbon.

Electrophilic Reactions at the Isocyanate Carbon

The isocyanate group (-N=C=O) is a potent electrophile, readily attacked by nucleophiles. This reactivity is the basis for the formation of ureas and carbamates, foundational linkages in polymers and pharmaceuticals.

Caption: Electrophilic reactions of the isocyanate moiety.

A. Reaction with Alcohols (O-Nucleophiles): The reaction of MIA with alcohols produces N-alkoxycarbonyl-glycine methyl esters, commonly known as carbamates or urethanes. Mechanistic studies suggest that the reaction is often facilitated by the self-association of alcohol molecules, with dimers or trimers acting as the effective nucleophilic species, rather than a single alcohol monomer.[10][11] This is a cornerstone reaction in polyurethane chemistry and is widely used for installing protecting groups in organic synthesis.[8]

-

Protocol 3.1.1: General Carbamate Synthesis

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM).

-

Add the desired alcohol (1.0-1.2 eq).

-

If the reaction is slow, a catalyst such as a tertiary amine (e.g., triethylamine) or a tin compound (e.g., dibutyltin dilaurate) can be added.[12]

-

Stir the reaction at room temperature until completion (monitored by TLC or IR).

-

Remove the solvent under reduced pressure to obtain the crude carbamate, which can be purified by chromatography or recrystallization.

-

B. Reaction with Amines (N-Nucleophiles): The reaction with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas.[12] This transformation is highly efficient for aliphatic amines.[1] However, the reaction with less nucleophilic amines, such as anilines, often results in lower yields.[1] This reaction is fundamental to the synthesis of many biologically active compounds and is a key step in various multicomponent reactions.

-

Protocol 3.1.2: General Urea Synthesis

-

Dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF) and cool the solution in an ice bath.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise to control the exotherm.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The urea product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed, and the product is purified.

-

C. Reaction with Water: MIA is moisture-sensitive.[4] It reacts with water to form an unstable carbamic acid intermediate, which readily undergoes decarboxylation to yield methyl glycinate. The newly formed amine can then react with a second molecule of MIA to produce a symmetrical urea derivative.[12] This highlights the importance of using anhydrous conditions when other reaction pathways are desired.

Nucleophilic Character at the α-Carbon

A defining feature of MIA is the acidity of the α-protons, which are positioned between two strong electron-withdrawing groups: the isocyanate and the methyl ester. This allows for easy deprotonation by even weak bases to form a resonance-stabilized carbanion.[1][13] This anion is a potent C-nucleophile, enabling a range of carbon-carbon bond-forming reactions.

Caption: Generation and reactivity of the α-carbanion.

This reactivity has been expertly exploited in the SN2' allylation of MIA with Morita-Baylis-Hillman (MBH) adducts. This transition-metal-free process proceeds under mild basic conditions (e.g., Cs₂CO₃) and provides a direct route to valuable α-allylated isocyanoacetates.[13][14]

-

Protocol 3.2.1: α-Allylation with an MBH Adduct [14]

-

To a solution of the MBH adduct (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane, DCE), add this compound (3.0 eq).

-

Add cesium carbonate (Cs₂CO₃, 2.0 eq) as the base. The base's role is to deprotonate the MIA to generate the active nucleophile.

-

Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by flash column chromatography to yield the α-allylated product.

-

Cycloaddition Reactions

The dual functionality of MIA makes it an ideal partner in cycloaddition reactions. Upon deprotonation, the resulting anion can act as a formal 1,3-dipole in [3+2] cycloadditions with various dipolarophiles.[15] This strategy provides a powerful and convergent route to five-membered heterocyclic rings.

The general mechanism involves an initial Michael-type addition of the MIA carbanion to an electron-deficient alkene, followed by an intramolecular nucleophilic attack of the resulting intermediate onto the electrophilic isocyano carbon.[15] This cascade process has been successfully applied to the synthesis of:

-

2-Imidazolines: Through the asymmetric [3+2] cycloaddition with chiral N-phosphonyl imines, where the choice of catalyst (e.g., Cs₂CO₃ vs. AgF) can even control the diastereoselectivity.[16]

-

Spirooxindoles: Via enantioselective formal [3+2] cycloaddition with methyleneindolinones.[17]

-

Benzofuro[2,3-c]pyrroles: In a dearomative formal [3+2] cycloaddition with 2-nitrobenzofurans, providing access to complex tricyclic scaffolds.[15]

Caption: General mechanism for [3+2] cycloadditions.

Applications in Drug Discovery and Peptide Synthesis

The diverse reactivity of MIA makes it a valuable precursor for synthesizing molecules of pharmaceutical interest. Its ability to participate in MCRs like the Ugi and Passerini reactions allows for the rapid generation of large libraries of complex, drug-like molecules from simple starting materials.[1][2]

-

Calpain Inhibitors: MIA is used in the synthesis of urea-based calpain inhibitors, which are therapeutic targets for a range of conditions including neurodegenerative diseases.[5][6]

-

CCK-B/Gastrin Receptor Antagonists: It serves as a key building block in the preparation of cholecystokinin B (CCK-B) receptor antagonists, which have potential applications in treating anxiety and panic disorders.[5][6]

-